1-tert-Butoxy-3-methyl-3-buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-3-methyl-3-buten-2-ol is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.23802 . It is known for its unique structure, which includes a tert-butoxy group attached to a butenol backbone. This compound is used in various chemical processes and has significant industrial applications.
Preparation Methods
The synthesis of 1-tert-Butoxy-3-methyl-3-buten-2-ol typically involves the reaction of 3-methyl-3-buten-2-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-Butoxy-3-methyl-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butoxy-3-methyl-3-buten-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-3-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The specific pathways involved depend on the context of its use, such as in metabolic studies or synthetic chemistry .
Comparison with Similar Compounds
1-tert-Butoxy-3-methyl-3-buten-2-ol can be compared with similar compounds like:
3-Buten-2-ol: This compound has a similar butenol backbone but lacks the tert-butoxy group, making it less bulky and potentially less reactive in certain reactions.
2-Methyl-3-buten-2-ol: This compound has a similar structure but differs in the position of the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
3605-82-1 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(10)6-11-9(3,4)5/h8,10H,1,6H2,2-5H3 |
InChI Key |
VJPAQMNQYGXQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(COC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.